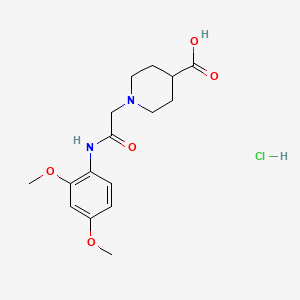![molecular formula C17H17ClN4O4S B2489601 Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 371206-30-3](/img/structure/B2489601.png)
Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of complex organic molecules, including those similar to Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate, is crucial in the development of new pharmaceuticals and materials. These compounds often exhibit significant biological activity and can be synthesized through various chemical reactions, involving multiple steps to introduce specific functional groups and structural motifs.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which share a somewhat related structural motif, includes esterification, hydrazide formation, ring closure, and substitution reactions (Siddiqui et al., 2014). These methodologies could be adapted to synthesize the target compound by modifying the precursor and reaction conditions to incorporate the specific sulfanylpropanoate group.
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically determined using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. For instance, the structure of methyl-(4-chlorophenyl)sulfone was elucidated using X-ray diffraction, demonstrating the importance of such techniques in understanding the molecular geometry and intermolecular interactions of these compounds (Adamovich et al., 2017).
Chemical Reactions and Properties
Complex organic molecules can undergo various chemical reactions, depending on their functional groups. For example, sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds can participate in photoredox-catalyzed cascade annulations, leading to the formation of benzothiophenes and benzoselenophenes under ambient conditions (Yan et al., 2018). Such reactions could potentially be applied to the target molecule to introduce or modify specific functional groups.
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. These properties are crucial for the compound's application in various fields. The crystal and molecular structure of related compounds, like methyl-(4-chlorophenyl)sulfone, provide insights into how structural features affect physical properties (Adamovich et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to the compound's potential applications. Studies on related compounds, such as the synthesis and characterization of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlight the importance of understanding these properties for the development of new materials and drugs (Watanabe et al., 2010).
properties
IUPAC Name |
methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c1-9(15(24)26-3)27-17-19-13-12(14(23)20-16(25)21(13)2)22(17)8-10-6-4-5-7-11(10)18/h4-7,9H,8H2,1-3H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFSGRUODCJBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

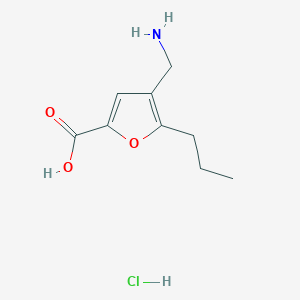
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)

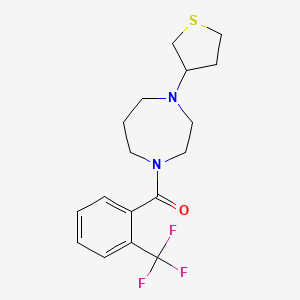
![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
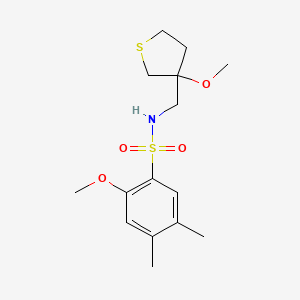
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)
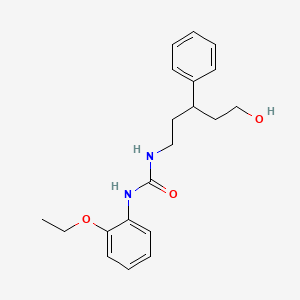
![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)
